Cas no 652993-86-7 (6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one)
6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one Chemical and Physical Properties
Names and Identifiers
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- 6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one
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6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D483228-25mg |
6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one |
652993-86-7 | 25mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D483228-50mg |
6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one |
652993-86-7 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D483228-250mg |
6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one |
652993-86-7 | 250mg |
$ 365.00 | 2022-06-05 | ||
| Chemenu | CM411503-1g |
6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one |
652993-86-7 | 95%+ | 1g |
$592 | 2022-06-10 | |
| Enamine | EN300-173753-0.05g |
6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one |
652993-86-7 | 95% | 0.05g |
$88.0 | 2023-09-20 | |
| Enamine | EN300-173753-0.1g |
6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one |
652993-86-7 | 95% | 0.1g |
$132.0 | 2023-09-20 | |
| Enamine | EN300-173753-0.25g |
6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one |
652993-86-7 | 95% | 0.25g |
$188.0 | 2023-09-20 | |
| Enamine | EN300-173753-0.5g |
6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one |
652993-86-7 | 95% | 0.5g |
$353.0 | 2023-09-20 | |
| Enamine | EN300-173753-1.0g |
6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one |
652993-86-7 | 95% | 1g |
$470.0 | 2023-06-08 | |
| Enamine | EN300-173753-2.5g |
6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one |
652993-86-7 | 95% | 2.5g |
$923.0 | 2023-09-20 |
6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one Suppliers
6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 6,8-dimethoxy-2-methyl-1,4-dihydroquinolin-4-one
6,8-Dimethoxy-2-Methyl-1,4-Dihydroquinolin-4-One: A Comprehensive Overview
6,8-Dimethoxy-2-Methyl-1,4-Dihydroquinolin-4-One is a structurally complex organic compound with the CAS Registry Number 652993-86-7. This compound belongs to the quinoline derivative family, which has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and materials science due to its unique chemical properties and potential bioactivity. The molecule features a dihydroquinolinone core with methoxy groups at positions 6 and 8, and a methyl group at position 2. These substituents contribute to its distinctive electronic and steric properties, making it a valuable compound for various applications.
The chemical structure of 6,8-Dimethoxy-2-Methyl-1,4-Dihydroquinolin-4-One is characterized by a partially saturated quinoline ring system. The presence of methoxy groups at positions 6 and 8 introduces electron-donating effects, which can influence the compound's reactivity and stability. Additionally, the methyl group at position 2 adds to the molecule's hydrophobicity and may play a role in its interactions with biological systems. Recent studies have highlighted the importance of such structural features in determining the compound's pharmacokinetic properties and bioavailability.
From a synthetic perspective, 6,8-Dimethoxy-2-Methyl-1,4-Dihydroquinolin-4-One can be synthesized through various routes. One common approach involves the condensation of appropriate aromatic aldehydes with amino compounds under specific reaction conditions. Researchers have explored the use of microwave-assisted synthesis to optimize reaction yields and reduce synthesis time. This method has proven particularly effective for preparing quinoline derivatives with complex substitution patterns.
The pharmacological properties of 6,8-Dimethoxy-2-Methyl-1,4-Dihydroquinolin-4-One have been extensively studied in recent years. Preclinical studies suggest that this compound exhibits potent anti-inflammatory and antioxidant activities, making it a promising candidate for the development of novel therapeutic agents. Furthermore, its ability to modulate cellular signaling pathways has led to investigations into its potential as an anticancer agent.
In terms of applications, 6,8-Dimethoxy-2-Methyl-1,4-Dihydroquinolin-4-One has shown promise in the field of drug discovery. Its unique combination of structural features makes it an ideal scaffold for designing bioactive molecules with improved efficacy and reduced toxicity. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of this compound to various drug targets, further accelerating its development as a potential lead compound.
Looking ahead, ongoing research is focused on understanding the mechanism of action of 6,8-Dimethoxy-2-Methyl-1,4-Dihydroquinolin-4-One at molecular levels. By elucidating how this compound interacts with cellular components and signaling pathways, scientists aim to unlock its full therapeutic potential. Additionally, efforts are being made to improve its pharmacokinetic profile through chemical modifications and formulation strategies.
In conclusion,6,8-Dimethoxy-2-Methyl-1,4-Dihydroquinolin-4-One represents a valuable addition to the arsenal of bioactive compounds available for drug discovery and development. Its unique chemical structure and promising pharmacological properties make it an attractive target for further research. As advancements in synthetic methods and computational tools continue to emerge,this compound is poised to play a significant role in addressing unmet medical needs across various therapeutic areas.
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